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An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Chloro-2-methylpropene, also known as dimethylvinyl chloride (CAS No: 513-37-1), is an

organochlorine compound and a vinylic halide.[1] While it has no significant commercial

applications, it is utilized for research purposes and occurs as an impurity in the production of

3-chloro-2-methylpropene.[2] Its chemical structure, featuring a chlorine atom attached to an

sp²-hybridized carbon, dictates its unique reactivity and stability profile. For professionals in

drug development and toxicology, understanding the metabolic fate and reactivity of such

structures is critical, as 1-chloro-2-methylpropene has been identified as a mutagen and a

carcinogen in animal studies.[1][2] This guide provides a comprehensive technical overview of

its properties, stability, reactivity, metabolic pathways, and relevant experimental protocols.

Physical and Chemical Properties
1-Chloro-2-methylpropene is a colorless to pale orange, volatile, and flammable liquid at

room temperature.[1][3] Its key physical and chemical properties are summarized below.
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Property Value References

Molecular Formula C₄H₇Cl [1][4]

Molecular Weight 90.55 g/mol [1]

Appearance
Colourless to pale orange

liquid
[1]

Boiling Point 68 °C (at 1013 hPa) [4]

Density 0.92 g/mL (at 25 °C) [4]

Refractive Index n20/D 1.424 [4]

Flash Point -1 °C (closed cup)

Solubility

Slightly soluble in water.

Soluble in chloroform, ethyl

acetate.

[1]

CAS Number 513-37-1

Stability and Storage
Chemical Stability: 1-Chloro-2-methylpropene is incompatible with strong oxidizing agents

and strong bases.[1] It may be sensitive to prolonged exposure to air and light, which can

promote degradation or polymerization.[1]

Storage Recommendations: To maintain stability and purity, the compound should be stored in

a cool, dry, and well-ventilated area, away from ignition sources.[5] Recommended storage

temperatures are typically between 2-8°C in tightly sealed containers to prevent the release of

flammable vapors.[5]

Chemical Reactivity
The reactivity of 1-chloro-2-methylpropene is dominated by its structure as a vinylic halide.

Nucleophilic Substitution
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As a vinylic halide, 1-chloro-2-methylpropene is generally unreactive towards nucleophilic

substitution reactions (both Sₙ1 and Sₙ2).[6][7] This low reactivity is attributed to several

factors:

Hybridization: The chlorine atom is bonded to an sp²-hybridized carbon. This bond is

stronger and shorter than the C-Cl bond in an sp³-hybridized alkyl halide due to increased s-

character.[8]

Steric Hindrance: In an Sₙ2 reaction, the incoming nucleophile is repelled by the electron

density of the π-bond, hindering the required backside attack.[6][9]

Carbocation Instability: An Sₙ1 reaction would require the formation of a highly unstable

vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon.[6][9]

Elimination Reactions
While resistant to substitution, vinylic halides can undergo elimination reactions. When treated

with a strong, sterically hindered base such as potassium tert-butoxide (KOt-Bu), 1-chloro-2-
methylpropene is expected to undergo an E2 elimination to form isobutylene (2-

methylpropene), although this specific reaction is less documented than with its saturated

analogue, 1-chloro-2-methylpropane.[10]

Hydroboration-Oxidation
1-Chloro-2-methylpropene undergoes hydroboration-oxidation. In this two-step process,

borane (BH₃) adds across the double bond, followed by oxidation with hydrogen peroxide

(H₂O₂) and a base. This reaction results in an anti-Markovnikov addition, yielding

isobutyraldehyde after tautomerization of the intermediate enol.[11]
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Reactivity Profile of 1-Chloro-2-methylpropene
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Caption: Logical diagram of the reactivity of 1-Chloro-2-methylpropene.

Metabolism and Toxicology
The metabolism of 1-chloro-2-methylpropene is of significant interest due to its

carcinogenicity. Studies in rats have elucidated a metabolic pathway involving oxidation

followed by conjugation.

Metabolic Pathway
The biotransformation is initiated by cytochrome P-450-catalyzed aliphatic hydroxylation, which

is only stereoselective, producing both (E)- and (Z)-3-chloro-2-methylpropenols. These alcohols
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are subsequently oxidized to their respective electrophilic α,β-unsaturated chloro-aldehydes.

These reactive aldehydes then react rapidly with sulfur nucleophiles like glutathione (GSH) and

N-acetylcysteine. Notably, both (E)- and (Z)-chloroaldehydes yield exclusively the E-adduct

when reacting with N-acetylcysteine, suggesting a rapid isomerization or reaction mechanism

that favors this stereoisomer.

Metabolic Pathway of 1-Chloro-2-methylpropene

Phase I: Oxidation

Phase II: Conjugation

1-Chloro-2-methylpropene (E)-3-chloro-2-methylpropenol (Z)-3-chloro-2-methylpropenol

Cytochrome P-450
(Hydroxylation) (E)-3-chloro-2-methylpropenal (Z)-3-chloro-2-methylpropenalOxidation

E-adduct
(with Glutathione or
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Caption: Metabolic pathway of 1-Chloro-2-methylpropene in rats.

Disposition and Excretion
In vivo studies in rats and mice show the compound is extensively absorbed and rapidly

excreted following oral administration.[1] The distribution of the radiolabeled compound varies

slightly between species.
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Species Route
% in
Urine

%
Exhaled
(Unchang
ed)

%
Exhaled
(CO₂)

% in
Feces

Referenc
e

Male

Fischer

344 Rats

Single Oral

Dose
~35%

~29%

(96% of

volatile)

~13%

(25% of

exhaled)

~5% [1]

Male

B6C3F1

Mice

Single Oral

Dose
~46% ~5% ~25% ~9% [1]

Toxicology Summary
1-Chloro-2-methylpropene is classified as reasonably anticipated to be a human carcinogen.

[1]

Animal Carcinogenicity: Oral administration in studies caused forestomach neoplasms in

both rats and mice. Additionally, neoplasms of the nasal and oral cavities were observed in

rats.[1]

Mutagenicity: It has been shown to be mutagenic to bacteria (Salmonella typhimurium) in the

presence of metabolic activation.[2]

Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the

evaluation of 1-chloro-2-methylpropene.

Protocol: In Vivo Carcinogenicity and Disposition Study
This protocol describes a typical long-term carcinogenicity study incorporating a disposition

arm, based on standard practices.[12][13][14][15]

1. Objective: To assess the carcinogenic potential and metabolic fate of 1-chloro-2-
methylpropene following chronic oral administration in rodents.
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2. Materials:

Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.

Test Substance: 1-Chloro-2-methylpropene (≥98% purity).

Vehicle: Corn oil.

Dosing Apparatus: Stainless steel gavage needles (size appropriate for animal weight).[12]

Metabolic Cages: For separate collection of urine and feces.

Analytical Equipment: Scintillation counter, GC-MS, HPLC.

3. Procedure:

Acclimatization: Animals are acclimatized for at least 5 days prior to study initiation.[16]

Dose Preparation: The test substance is suspended in corn oil. Formulations are prepared

weekly and stored protected from light.[15]

Administration: The substance is administered once daily via oral gavage. The dose volume

is calculated based on the most recent body weight (typically ≤10 ml/kg).[14] The gavage

needle is measured from the animal's snout to the last rib to prevent stomach perforation.[12]

[14]

Carcinogenicity Arm (2-year study):

Animals are dosed daily for up to 104 weeks.

Observations for clinical signs of toxicity are made twice daily.[15]

Body weights are recorded weekly for the first 13 weeks, then monthly.

At termination, a full necropsy is performed. All organs are examined macroscopically, and

tissues are preserved for histopathological evaluation.[15]

Disposition Arm (Single dose):
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A separate cohort of animals is administered a single dose of radiolabeled 1-chloro-2-
methylpropene.

Animals are immediately placed in metabolic cages.

Urine, feces, and expired air (trapped for CO₂ and volatile compounds) are collected at

timed intervals (e.g., 6, 12, 24, 48 hours).[1]

Samples are analyzed for total radioactivity. Metabolites in urine are identified and

quantified using HPLC and/or GC-MS.

Experimental Workflow for In Vivo Disposition Study

Sample Collection

Analysis

Dose Administration
(Oral Gavage with

Radiolabeled Compound)
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Caption: Workflow for an in vivo disposition study of 1-Chloro-2-methylpropene.

Protocol: In Vitro Metabolism Study
This protocol outlines a method to study the metabolism of 1-chloro-2-methylpropene using a

subcellular fraction.[17][18][19][20]

1. Objective: To identify metabolites of 1-chloro-2-methylpropene generated by hepatic

enzymes and to identify the major P450 isoforms involved.

2. Materials:
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Enzyme Source: Rat liver microsomes (RLM).

Cofactors: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-

phosphate dehydrogenase).[17]

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[17]

Test Substance: 1-Chloro-2-methylpropene dissolved in a suitable solvent (e.g., DMSO).

Quenching Solution: Cold acetonitrile.

Analytical Equipment: LC-MS/MS.

3. Procedure:

Incubation Preparation: In microcentrifuge tubes, prepare the incubation mixture on ice. A

typical 500 µL incubation contains:

Phosphate buffer

Rat liver microsomes (e.g., to a final concentration of 0.5 mg/mL)

Test substance (e.g., to a final concentration of 1 µM)

Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.

Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating

system cofactor solution.

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

[17] Control incubations should be run without the cofactor solution to account for non-

enzymatic degradation.

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This

precipitates the proteins.

Sample Processing: Centrifuge the tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the

precipitated protein.
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Analysis: Transfer the supernatant to an analysis vial. Analyze using LC-MS/MS to detect the

depletion of the parent compound and identify the mass-to-charge ratio (m/z) of potential

metabolites (e.g., hydroxylated species).

Conclusion
1-Chloro-2-methylpropene exhibits a distinct reactivity and stability profile governed by its

vinylic halide structure. It is largely unreactive to standard nucleophilic substitution but can

participate in elimination and addition reactions under specific conditions. Its stability is

compromised by exposure to air and light, necessitating careful storage. From a toxicological

and drug development perspective, its metabolic pathway is of paramount importance. The

biotransformation into reactive electrophilic aldehydes provides a mechanistic basis for its

observed carcinogenicity in animal models. The data and protocols summarized in this guide

offer a technical foundation for researchers working with or evaluating the risks associated with

this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.echemi.com/community/is-alkyl-halide-more-reactive-than-vinyl-halide-towards-the-nucleophilic-substitution-reaction_mjart2204121387_170.html
https://askfilo.com/user-question-answers-smart-solutions/when-1-chloro-2-methylpropane-is-treated-with-a-strong-bulky-3134393635393030
https://askfilo.com/user-question-answers-smart-solutions/when-1-chloro-2-methylpropane-is-treated-with-a-strong-bulky-3134393635393030
https://en.wikipedia.org/wiki/Hydroboration%E2%80%93oxidation_reaction
https://ouv.vt.edu/content/dam/ouv_vt_edu/sops/small-animal-biomedical/sop-rat-oral-gavage.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Misc%20Rodent%20Procedures%20-%20Oral%20Gavage%20In%20Mice%20and%20Rats.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022275s000_PharmR_P2.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/epa/epa_870_3050.pdf
https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=2267&context=icwdm_usdanwrc
https://www.researchgate.net/publication/51679344_In_Vitro_Drug_Metabolism_Using_Liver_Microsomes
https://pubmed.ncbi.nlm.nih.gov/27636111/
https://experiments.springernature.com/articles/10.1385/1-59259-800-5:163
https://experiments.springernature.com/articles/10.1385/1-59259-800-5:163
https://www.benchchem.com/product/b051992#reactivity-and-stability-of-1-chloro-2-methylpropene
https://www.benchchem.com/product/b051992#reactivity-and-stability-of-1-chloro-2-methylpropene
https://www.benchchem.com/product/b051992#reactivity-and-stability-of-1-chloro-2-methylpropene
https://www.benchchem.com/product/b051992#reactivity-and-stability-of-1-chloro-2-methylpropene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051992?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

